SM-433 hydrochloride

XIAP IAP inhibitor Smac mimetic

SM-433 hydrochloride is a conformationally constrained Smac mimetic small molecule. It functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs) by binding the BIR3 domain of X-linked IAP (XIAP).

Molecular Formula C32H44ClN5O4
Molecular Weight 598.2 g/mol
Cat. No. B8220906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSM-433 hydrochloride
Molecular FormulaC32H44ClN5O4
Molecular Weight598.2 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NCC3=CC=CC=C3C4=CC=CC=C4.Cl
InChIInChI=1S/C32H43N5O4.ClH/c1-21(2)18-29(38)36-17-16-25-14-15-28(37(25)32(41)27(20-36)35-30(39)22(3)33-4)31(40)34-19-24-12-8-9-13-26(24)23-10-6-5-7-11-23;/h5-13,21-22,25,27-28,33H,14-20H2,1-4H3,(H,34,40)(H,35,39);1H/t22-,25+,27-,28-;/m0./s1
InChIKeyTUHQZVIWMJUHRN-PYNMGOALSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SM-433 Hydrochloride: Smac Mimetic IAP Inhibitor with Characterized XIAP BIR3 Affinity


SM-433 hydrochloride is a conformationally constrained Smac mimetic small molecule [1]. It functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs) by binding the BIR3 domain of X-linked IAP (XIAP) . Primary published characterization derives from patent WO2008128171A2 and documents inhibition of the XIAP BIR3 protein with an IC50 value below 1 μM, along with demonstrated in vitro growth inhibitory activity against human breast and ovarian cancer cell lines [2].

Why SM-433 Hydrochloride Cannot Be Interchanged with Other Smac Mimetics


The IAP antagonist class contains compounds with divergent binding profiles across XIAP and cellular IAP (cIAP) family members, as well as distinct target domain engagement patterns [1]. Simple substitution based on nominal 'IAP inhibitor' classification introduces experimental risk because binding potency varies by orders of magnitude (e.g., from low nanomolar to micromolar IC50), and monovalent versus bivalent mechanism distinction directly impacts functional outcomes [2][3]. For SM-433 hydrochloride specifically, the quantitative evidence below demonstrates that its XIAP BIR3 binding characteristics and cellular activity profile are not interchangeable with those of more advanced clinical candidates such as LCL161, birinapant, or bivalent agents like SM-164.

SM-433 Hydrochloride Comparative Evidence: XIAP Affinity and Cell Line Activity


SM-433 XIAP BIR3 Binding Affinity Compared to Clinical-Stage Smac Mimetics

SM-433 hydrochloride demonstrates binding to the XIAP BIR3 protein with an IC50 of <1 μM [1]. In cross-study comparison, this affinity is less potent than clinical-stage comparators: LCL161 inhibits XIAP with an IC50 of 35 nM in HEK293 cells , while the bivalent Smac mimetic SM-164 binds XIAP containing both BIR2 and BIR3 domains with an IC50 of 1.39 nM [2]. Birinapant exhibits a Kd of 45 nM for XIAP [3]. SM-433 therefore occupies a distinct potency tier within the IAP antagonist landscape.

XIAP IAP inhibitor Smac mimetic binding affinity drug discovery

SM-433 Cellular Activity in MDA-MB-231 Breast Cancer Cells

SM-433 hydrochloride demonstrates growth inhibitory activity against MDA-MB-231 human breast cancer cells with an IC50 of <10 μM . This triple-negative breast cancer cell line is a standard model for evaluating Smac mimetic activity. For context, the clinical candidate LCL161 exhibits modest growth inhibition in FLT3-ITD-expressing cells with an IC50 of approximately 0.5 μM, though direct same-cell-line comparisons are not available .

MDA-MB-231 breast cancer cell viability IC50 IAP inhibitor

SM-433 Cellular Activity in SK-OV-3 Ovarian Cancer Cells

SM-433 hydrochloride demonstrates growth inhibitory activity against SK-OV-3 human ovarian cancer cells with an IC50 of <10 μM . This cell line is relevant for evaluating apoptosis sensitization in ovarian cancer models. SM-164, a bivalent Smac mimetic with nanomolar XIAP affinity, has been reported to induce apoptosis in ovarian cancer cell lines, but direct same-assay comparisons with SM-433 are not available in the literature [1].

SK-OV-3 ovarian cancer cell viability IC50 IAP inhibitor

Monovalent Binding Mechanism Differentiates SM-433 from Bivalent Clinical Candidates

As a monovalent Smac mimetic, SM-433 engages the XIAP BIR3 domain exclusively [1]. In contrast, bivalent mimetics such as SM-164 and birinapant bind simultaneously to both BIR2 and BIR3 domains of XIAP, achieving enhanced potency through avidity effects [2]. SM-164 exhibits an IC50 of 1.39 nM against full-length XIAP, which is 300-fold more potent than its monovalent counterparts [2]. This mechanistic distinction means SM-433's cellular effects are driven solely by BIR3 antagonism, without the BIR2 co-engagement that characterizes bivalent agents.

monovalent bivalent Smac mimetic XIAP mechanism of action

SM-433 Physicochemical Profile and Solubility Characteristics

SM-433 hydrochloride demonstrates DMSO solubility of 160 mg/mL (284.84 mM) and water solubility of 25 mg/mL (41.79 mM) with ultrasonic and warming to 60°C [1]. The hydrochloride salt form enhances aqueous solubility relative to the free base. Recommended storage conditions are 2-8°C, protected from light and desiccated . These parameters support preparation of stock solutions for in vitro studies without requiring specialized solubilization protocols.

solubility formulation DMSO stability research tool

SM-433 Hydrochloride: Recommended Research Applications Based on Quantitative Evidence


Use as a Monovalent XIAP BIR3 Antagonist Reference Control

Employ SM-433 hydrochloride as a monovalent reference compound in studies examining XIAP BIR3 domain-specific signaling. Its sub-micromolar IC50 (<1 μM) provides measurable BIR3 engagement without the avidity-enhanced potency of bivalent agents like SM-164 (IC50 = 1.39 nM) [1][2]. This allows researchers to isolate BIR3-dependent effects from BIR2-mediated contributions.

In Vitro Apoptosis Studies in MDA-MB-231 and SK-OV-3 Cancer Cell Models

Utilize SM-433 hydrochloride in cell viability and apoptosis assays using MDA-MB-231 breast cancer and SK-OV-3 ovarian cancer cell lines, where IC50 values of <10 μM have been documented [1]. These cell lines represent established models for evaluating Smac mimetic activity and are appropriate for experiments requiring a characterized IAP antagonist with known potency ranges.

Comparative Pharmacology Tool for IAP Inhibitor Selectivity Profiling

Include SM-433 hydrochloride in compound panels designed to profile differential sensitivity across IAP family members. Because SM-433 targets XIAP BIR3 with IC50 <1 μM while clinical candidates like LCL161 (XIAP IC50 = 35 nM) and birinapant (XIAP Kd = 45 nM) exhibit nanomolar-range potency [1][2], SM-433 serves as an intermediate-potency reference for establishing concentration-response relationships in comparative studies.

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